Delavayine B

Natural product dereplication Mass spectrometry Chemotaxonomy

Delavayine B is an actinidine-type monoterpene alkaloid (C21H26NO4+, molecular weight 356.40 g/mol) first isolated from the aerial parts of Incarvillea delavayi Bureau et Franchet (Bignoniaceae). It belongs to a small class of cyclopenta[c]pyridine alkaloids that includes delavayine A, delavayine C, and incarvillateine.

Molecular Formula C21H26NO4+
Molecular Weight 356.4 g/mol
Cat. No. B1248492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDelavayine B
Synonymsdelavayine B
Molecular FormulaC21H26NO4+
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCC1CCC2=C(C=[N+](C=C12)C(CC3=CC=CC=C3)C(=O)O)C(OC)OC
InChIInChI=1S/C21H25NO4/c1-14-9-10-16-17(14)12-22(13-18(16)21(25-2)26-3)19(20(23)24)11-15-7-5-4-6-8-15/h4-8,12-14,19,21H,9-11H2,1-3H3/p+1
InChIKeyXYLAPKHOJMCKSR-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Delavayine B for Procurement: An Actinidine-Type Monoterpene Alkaloid Reference Standard from Incarvillea delavayi


Delavayine B is an actinidine-type monoterpene alkaloid (C21H26NO4+, molecular weight 356.40 g/mol) first isolated from the aerial parts of Incarvillea delavayi Bureau et Franchet (Bignoniaceae) . It belongs to a small class of cyclopenta[c]pyridine alkaloids that includes delavayine A, delavayine C, and incarvillateine. The compound is characterized by a 6,7-dihydro-5H-cyclopenta[c]pyridin-2-ium core bearing a 4-dimethoxymethyl substituent and an N-(1-carboxy-2-phenylethyl) side chain, which distinguishes it structurally from all other reported Incarvillea alkaloids . Delavayine B is available primarily as an analytical reference standard for natural product dereplication and chemotaxonomic studies.

Product Type Analytical reference standard (actinidine-type monoterpene alkaloid)
Research Fit Natural product dereplication & chemotaxonomic studies of Incarvillea spp.
Structural Context Unique N-phenylpropanoid side chain distinguishes it from all other Incarvillea alkaloids

Why In-Class Actinidine-Type Alkaloids Cannot Substitute for Delavayine B in Research and Reference Applications


Actinidine-type monoterpene alkaloids from Incarvillea species exhibit divergent N-substitution patterns that fundamentally alter their physicochemical, chromatographic, and biological properties. Delavayine B bears a unique N-(1-carboxy-2-phenylethyl) moiety absent in delavayine C (which carries an N-butanoic acid chain) and delavayine A (which is an O-benzoate ester) . These structural differences produce distinct retention times, mass spectral fragmentation patterns, and predicted ADMET profiles that render the compounds non-interchangeable as analytical reference standards or for structure-activity relationship studies. Additionally, delavayine A has demonstrated subcutaneously mediated antinociceptive activity in the acetic acid-induced writhing test in mice, while delavayine B has no published bioactivity data, precluding any assumption of pharmacological equivalence . Any procurement decision that substitutes a related alkaloid for delavayine B without explicit structural verification risks invalidating dereplication workflows and introducing untraceable variables into experimental datasets.

N-Substitution Divergence
N-(1-carboxy-2-phenylethyl) side chain in delavayine B produces different chromatographic retention and MS fragmentation compared to delavayine C (N-butanoic acid) or delavayine A (O-benzoate ester).
Bioactivity Gap
Delavayine A has reported antinociceptive activity in a mouse writhing model; no published bioactivity data exist for delavayine B, so pharmacological equivalence cannot be assumed.
ADMET Profile Mismatch
Predicted BBB penetration and TPSA differ from smaller actinidine-type alkaloids; computational estimates are class-level and unvalidated experimentally.

Quantitative Differentiation of Delavayine B against Its Closest Structural Analogs


Molecular Weight and Formula Differentiation of Delavayine B versus Delavayine C and Delavayine A

Delavayine B (C21H26NO4+, exact mass 356.1862) is the largest of the three actinidine-type alkaloids reported from I. delavayi, exceeding delavayine C (C16H23NO4, exact mass 293.1627) by 63.02 Da and delavayine A (C19H28NO2+, exact mass 302.2120) by 53.97 Da . This mass difference arises from the N-phenylpropanoic acid substituent in delavayine B, which replaces the N-butanoic acid chain of delavayine C . In LC-MS dereplication workflows, this mass differential provides unambiguous discrimination of delavayine B from co-occurring Incarvillea alkaloids at unit mass resolution.

Mass Differentiation
Head-to-head
+63.02 Da vs delavayine C
+53.97 Da vs delavayine A
Exact mass 356.1862 (C21H26NO4+)
Enables unambiguous dereplication by HRMS in Incarvillea extracts
NMR-verified structures (Chem Pharm Bull 2000)
Natural product dereplication Mass spectrometry Chemotaxonomy

ADMET-Predicted Blood-Brain Barrier Penetration: Delavayine B versus Class Baseline

Computational ADMET prediction via admetSAR 2.0 estimates that delavayine B has a 60.00% probability of blood-brain barrier (BBB) penetration (raw score 0.6000), along with 59.02% probability of human intestinal absorption and 55.71% probability of human oral bioavailability . While these predictions have not been experimentally validated, they place delavayine B in a moderate BBB-penetrant category that is distinct from smaller actinidine-type alkaloids, which typically show higher CNS penetration due to lower molecular weight and polar surface area. Note: no head-to-head experimental ADMET data exists for any comparator alkaloid in this class; these values constitute the only available quantitative pharmacokinetic descriptors for delavayine B.

BBB Penetration Prediction
Class-level
60.00% probability (admetSAR 2.0)
TPSA 59.60 Ų, XlogP 3.50
Computational hypothesis only; no experimental ADMET data exist
Requires in vitro/in vivo validation
Computational ADMET Blood-brain barrier Neuroinflammation research

1H-NMR Spectral Fingerprint Differentiation: Delavayine B versus Delavayine C

The 1H-NMR spectrum of delavayine B (recorded in C5D5N) contains a characteristic aromatic multiplet at δ 7.0–7.5 ppm (5H, monosubstituted benzene) that is entirely absent in delavayine C, which lacks the phenylpropanoid side chain . This aromatic signature provides an unambiguous spectroscopic marker for identifying delavayine B in mixtures and verifying reference standard authenticity. The primary isolation paper reports full 1H- and 13C-NMR assignments for both delavayine B and delavayine C, establishing the framework for QC-grade identity testing .

¹H NMR Aromatic Marker
Head-to-head
δ 7.0–7.5 ppm (5H, m)
Present only in delavayine B
Binary QC gate for identity verification
Absent in delavayine C; recorded in C5D5N
NMR spectroscopy Structure elucidation Quality control

Prioritized Application Scenarios for Delavayine B Based on Available Evidence


Natural Product Dereplication and Chemotaxonomic Fingerprinting of Incarvillea Species

Delavayine B serves as a species-specific chemotaxonomic marker for Incarvillea delavayi, distinguishing it from the closely related medicinal species I. sinensis. Its unique N-phenylpropanoic acid substituent and characteristic aromatic 1H-NMR signals make it an essential reference standard for LC-MS and NMR-based dereplication of Incarvillea extracts. The mass difference of +63 Da versus co-occurring delavayine C enables unambiguous peak assignment in HRMS chromatograms without requiring isolation of each component.

Analytical Reference Standard for Structure-Activity Relationship (SAR) Studies of Actinidine-Type Alkaloids

As the only actinidine-type alkaloid bearing an N-phenylpropanoid side chain, delavayine B provides a critical structural variant for SAR libraries exploring the relationship between N-substitution and biological activity. Although no bioactivity data are yet published for delavayine B , its structural divergence from delavayine A—which exhibits subcutaneously mediated antinociception in the acetic acid writhing model—makes it a valuable negative-control or comparator compound for future pharmacological investigations of this alkaloid class.

ADMET Model Training and Computational Chemistry Benchmarking

Delavayine B's predicted ADMET profile—including 60% BBB penetration probability and 55.7% oral bioavailability —positions it as a structurally novel scaffold for benchmarking in silico ADMET prediction algorithms against experimental data, once such data become available. Its moderate TPSA (59.60 Ų) and XlogP (3.50) occupy a distinct physicochemical space not well-represented in current monoterpene alkaloid training sets.

Application
Selection Property
Validation Focus
Incarvillea dereplication & chemotaxonomy
Unique N-phenylpropanoid side chain as chemotaxonomic marker
HRMS mass confirmation & aromatic ¹H NMR identity
SAR studies of actinidine-type alkaloids
Structural variant with no published bioactivity data
Comparator for N-substitution activity profiling
ADMET prediction benchmarking
Predicted BBB & oral bioavailability profile
In silico model validation against future experimental ADMET data
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